molecular formula C25H38O4 B1249635 12-O-deacetyl-12-epi-scalarin

12-O-deacetyl-12-epi-scalarin

Cat. No. B1249635
M. Wt: 402.6 g/mol
InChI Key: ATVQOEWPZTUPDT-PNXXKSHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-O-deacetyl-12-epi-scalarin is a natural product found in Spongia and Dasycladus with data available.

Scientific Research Applications

Anticancer Potential

12-O-deacetyl-12-epi-scalarin, derived from marine sponges, demonstrates significant potential in cancer treatment. A study on HeLa cells (cervical cancer cells) revealed that this compound induces apoptosis (cell death) in these cancer cells, suggesting its potential as an anticancer agent. This effect is mediated through the MAPK/ERK pathway and modulation of nuclear receptor Nur77 (Zhou et al., 2020).

Cytotoxicity Against Various Cancer Cell Lines

Research indicates that 12-O-deacetyl-12-epi-scalarin exhibits cytotoxic activity against multiple cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast adenocarcinoma cells (MCF-7). This suggests a broad spectrum of potential therapeutic applications against various types of cancer (Elhady et al., 2016).

Potential in Treating Adult T-cell Leukemia

A study on Bornean sponge Spongia sp. found that compounds similar to 12-O-deacetyl-12-epi-scalarin showed strong cytotoxic activities against adult T-cell leukemia (ATL), highlighting its potential for treating this specific type of leukemia (Phan et al., 2018).

Activity as Growth Inhibitors

Several studies have demonstrated that 12-O-deacetyl-12-epi-scalarin and related compounds act as growth inhibitors for various tumor cell lines. This activity suggests their utility in slowing down or halting the progression of certain cancers (Hernández-Guerrero et al., 2006).

Antitubercular and Anti-Helicobacter Activities

Research on scalarane-type sesterterpenes, including 12-O-deacetyl-12-epi-scalarin, from the Red Sea sponge Hyrtios erectus, has shown promising antitubercular and anti-Helicobacter activities. This suggests potential applications in treating bacterial infections like tuberculosis and Helicobacter pylori (Alahdal et al., 2018).

properties

Product Name

12-O-deacetyl-12-epi-scalarin

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-3-one

InChI

InChI=1S/C25H38O4/c1-22(2)10-6-11-23(3)15(22)9-12-24(4)16-8-7-14-19(21(28)29-20(14)27)25(16,5)18(26)13-17(23)24/h7,15-19,21,26,28H,6,8-13H2,1-5H3/t15-,16-,17+,18+,19+,21+,23-,24-,25+/m0/s1

InChI Key

ATVQOEWPZTUPDT-PNXXKSHTSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CC=C5[C@@H]4[C@@H](OC5=O)O)C)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C5C4C(OC5=O)O)C)O)C)C)C

synonyms

12-O-deacetyl-12-epi-scalarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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